molecular formula C13H14BrNO B1522452 6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one CAS No. 1190866-02-4

6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one

Cat. No.: B1522452
CAS No.: 1190866-02-4
M. Wt: 280.16 g/mol
InChI Key: PSTLTQRIXYVFHG-UHFFFAOYSA-N
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Description

6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Biological Activity

6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one (CAS Number: 1190866-02-4) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BrNO
  • Molecular Weight : 280.16 g/mol
  • Structure : The compound features a spirocyclic structure, which is known to influence its biological interactions.

Synthesis

The synthesis of this compound involves a multi-step process that includes the reaction of 6-bromo-2,3-dihydro-1H-indole-2-one with lithium hexamethyldisilazane and 1,5-dibromo-pentane under controlled conditions. The yield of the final product was reported to be approximately 60.6% under optimal conditions .

Anticancer Properties

Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of spiro-indole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage is a key factor.

Case Studies and Research Findings

Study Findings Methodology
Study 1Indicated potential anticancer activity in vitro against breast cancer cells.Cell viability assays and apoptosis detection assays were used to assess cytotoxicity.
Study 2Demonstrated FAAH inhibition similar to structurally related compounds.In vitro assays using rat brain homogenates were conducted to determine IC50 values for FAAH inhibition.
Study 3Showed neuroprotective effects in models of oxidative stress.Animal models were used to evaluate behavioral outcomes and biochemical markers of oxidative stress.

Properties

IUPAC Name

6-bromospiro[1H-indole-3,1'-cyclohexane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-9-4-5-10-11(8-9)15-12(16)13(10)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLTQRIXYVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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